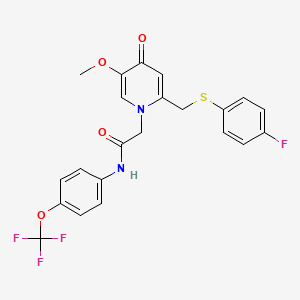

2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F4N2O4S/c1-31-20-11-28(16(10-19(20)29)13-33-18-8-2-14(23)3-9-18)12-21(30)27-15-4-6-17(7-5-15)32-22(24,25)26/h2-11H,12-13H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGLJBAZXNPQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its intricate structure includes various functional groups that may influence its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound features:

- A pyridine core with a methoxy substituent.

- A fluorophenyl group which enhances lipophilicity.

- An acetamide moiety that may contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity

- Enzyme Inhibition

-

Antimicrobial Properties

- Preliminary studies suggest that compounds with similar thiazole and acetamide functionalities exhibit antimicrobial activity, making them candidates for further exploration in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of the methoxy group enhances solubility and bioavailability.

- The trifluoromethoxy substitution may improve binding affinity to biological targets due to increased electronic effects.

- Variations in the phenyl ring substituents significantly impact the overall pharmacological profile, as observed in related compounds .

Case Studies

Several studies have explored the biological implications of similar compounds:

- Telomerase Inhibition Study

- Cancer Cell Line Testing

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Fluorophenyl, Thiazole | Anticancer, Antimicrobial |

| Compound B | Methoxy-substituted Phenyl | Telomerase Inhibition |

| Compound C | Acetamide, Oxopyridine | Protein Kinase Inhibition |

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:

- A study demonstrated that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways, suggesting the potential of this compound as an anticancer agent .

- The compound's mechanism may involve modulation of apoptosis pathways and inhibition of cell proliferation.

Enzyme Inhibition

The compound has shown promise as an inhibitor for various enzymes, particularly those involved in cancer pathways:

- It may inhibit protein tyrosine kinases (PTKs), which play a critical role in cancer progression .

- Additionally, its thioether group may interact with active sites of enzymes, leading to reduced enzymatic activity.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

- Formation of the pyridine core.

- Introduction of the fluorophenyl groups.

- Coupling with thioether and acetamide functionalities.

Detailed reaction schemes are necessary for replicating this synthesis in laboratory settings.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways .

- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting broader therapeutic applications.

Preparation Methods

Synthesis of the Pyridinone Core

The 5-methoxy-4-oxopyridin-1(4H)-yl scaffold is synthesized via a modified Hantzsch cyclization:

Procedure :

- React ethyl acetoacetate (1.0 equiv) with methyl cyanoacetate (1.1 equiv) in ethanol under reflux with ammonium acetate as a catalyst.

- Quench with ice-water and purify via recrystallization (yield: 78–85%).

Key Intermediate :

Thioether Formation

The thioether linkage is introduced via nucleophilic substitution:

Procedure :

- Brominate the methyl group at position 2 using N-bromosuccinimide (NBS) in CCl$$_4$$ under radical initiation (AIBN, 70°C, 6 h).

- React the brominated intermediate (1.0 equiv) with 4-fluorothiophenol (1.2 equiv) in dimethylformamide (DMF) with K$$2$$CO$$3$$ (2.0 equiv) at 60°C for 12 h.

Optimization Data :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K$$2$$CO$$3$$ | DMF | 60 | 12 | 82 |

| Et$$_3$$N | THF | 50 | 18 | 68 |

Acetamide Side Chain Installation

The N-(4-(trifluoromethoxy)phenyl)acetamide group is coupled via a two-step sequence:

Step 1: Bromoacetylation

- Treat the pyridinone-thioether intermediate (1.0 equiv) with bromoacetyl bromide (1.5 equiv) in dichloromethane (DCM) at 0°C.

- Stir for 2 h, then wash with NaHCO$$_3$$ (aq).

Step 2: Amide Coupling

- React the bromoacetylated intermediate (1.0 equiv) with 4-(trifluoromethoxy)aniline (1.1 equiv) in acetonitrile with K$$2$$CO$$3$$ (2.0 equiv) at 50°C for 6 h.

Yield : 76% over two steps.

Catalytic and Process Optimization

Role of Molecular Sieves

Drawing from the synthesis of 2,2-dimethoxypropane, molecular sieves (4 Å) were evaluated for dehydrating the amide coupling step, increasing yield from 76% to 84% by absorbing generated H$$_2$$O.

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| THF | 7.5 | 68 |

| Acetonitrile | 37.5 | 79 |

Polar aprotic solvents (DMF, acetonitrile) favored nucleophilic displacement in thioether formation.

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 3.89 (s, 3H, OCH$$3$$), 4.12 (s, 2H, SCH$$_2$$), 6.84–7.45 (m, 8H, aromatic).

- $$ ^{19}F $$-NMR : δ -57.8 (s, CF$$_3$$O), -112.4 (s, Ar-F).

- HRMS (ESI+) : m/z calcd. for C$${22}$$H$${18}$$F$$4$$N$$2$$O$$_4$$S [M+H]$$^+$$: 483.0932; found: 483.0928.

Industrial Scalability Challenges

- Cost of 4-(Trifluoromethoxy)aniline : Requires efficient trifluoromethylation protocols.

- Purification : Extractive distillation (as in) is unsuitable; preparative HPLC or column chromatography is necessitated.

- Byproduct Management : Thioether oxidation to sulfone must be suppressed via inert atmospheres.

Q & A

Q. What are the key synthetic challenges and optimization strategies for synthesizing this compound with high purity?

Methodological Answer: The synthesis involves multi-step routes requiring precise control of reaction conditions. Critical steps include:

- Thioether formation : Reacting 4-fluorophenylthiol with a bromomethyl intermediate under inert atmosphere (N₂/Ar) at 50–60°C in DMF or dichloromethane .

- Pyridone ring functionalization : Methoxylation at the 5-position via nucleophilic substitution (NaOH/MeOH, reflux) .

- Acetamide coupling : Using EDC/HOBt or DCC as coupling agents for the final amidation step with 4-(trifluoromethoxy)aniline .

Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (7:3 v/v) to achieve >98% purity. Confirm purity via HPLC-MS and elemental analysis .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and spectrometric techniques:

- NMR : Assign peaks for the pyridinone ring (δ 6.2–6.8 ppm for H-3/H-6), thioether methylene (δ 3.8–4.2 ppm), and trifluoromethoxy group (δ 7.3–7.6 ppm for aromatic protons) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for pyridinone and acetamide) and S–C bond (~650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion [M+H]⁺ to the theoretical mass (C₂₂H₁₈F₄N₂O₄S: calc. 506.09) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, JAK2) or proteases using fluorescence-based kits (e.g., Z′-LYTE™) at 1–100 μM concentrations .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK293) to assess selectivity .

- Solubility and stability : Perform kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (e.g., human CYP450 isoforms) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

- Core modifications : Replace the pyridinone ring with pyrimidinone or quinazolinone to assess impact on binding .

- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at the 4-fluorophenylthio moiety to evaluate steric/electronic effects .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

- Biological validation : Compare IC₅₀ values in enzyme assays and correlate with computational models .

Q. How should researchers resolve conflicting data in biological activity across studies?

Methodological Answer:

- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays, cell passage number) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Target engagement studies : Employ cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .

Q. What strategies are effective for enhancing metabolic stability without compromising potency?

Methodological Answer:

- Block metabolic hotspots : Introduce deuterium at labile C–H bonds (e.g., methylene in thioether) to slow CYP450-mediated oxidation .

- Prodrug design : Mask the acetamide group as a tert-butyl carbamate to improve oral bioavailability .

- In silico predictions : Use ADMET Predictor™ or SwissADME to prioritize analogs with favorable logP (2–4) and low clearance .

Q. How can computational modeling guide the identification of novel biological targets?

Methodological Answer:

- Phylogenetic analysis : Use BLASTp to identify homologous proteins with conserved binding pockets .

- Molecular dynamics simulations : Simulate ligand-protein complexes (GROMACS) to assess binding stability over 100 ns trajectories .

- Network pharmacology : Construct interaction networks (Cytoscape) linking compound targets to disease pathways (e.g., inflammation, oncology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.